methyl 3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2'-[1,3]dithiolane]-2-carboxylate
Overview
Description
Methyl 3-methyl-6,7-dihydro-5H-spiro[1-benzofuran-4,2'-[1,3]dithiolane]-2-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the spiro compound family, which consists of two rings that share a single atom[_{{{CITATION{{{_1{methyl 3-methyl-6,7-dihydro-5H-spiro [1-benzofuran-4,2'- 1,3 .... The presence of benzofuran and dithiolane rings in its structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spiro structure. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The reactions can lead to the formation of different derivatives, depending on the reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Additionally, it can be used as a building block for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one
Other benzofuran derivatives
Various spiro compounds
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Properties
IUPAC Name |
methyl 3'-methylspiro[1,3-dithiolane-2,4'-6,7-dihydro-5H-1-benzofuran]-2'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S2/c1-8-10-9(16-11(8)12(14)15-2)4-3-5-13(10)17-6-7-18-13/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYQEGBHYNXNKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C3(CCC2)SCCS3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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